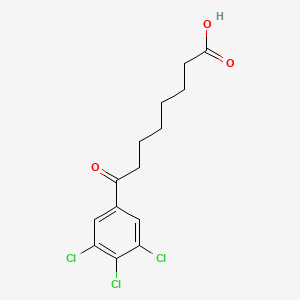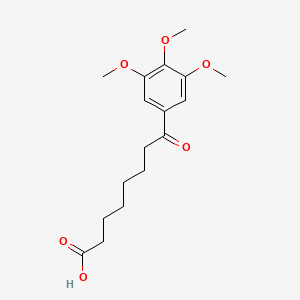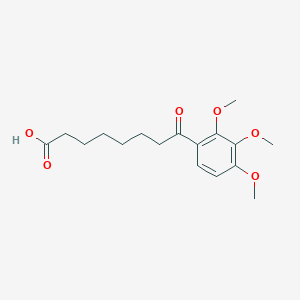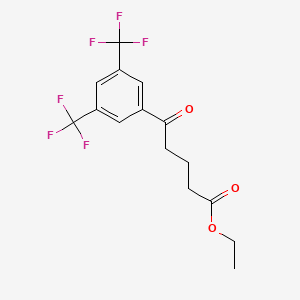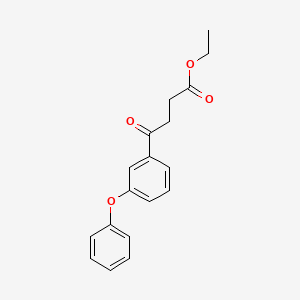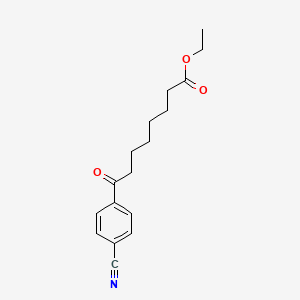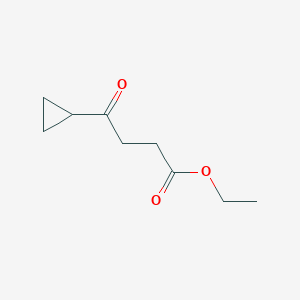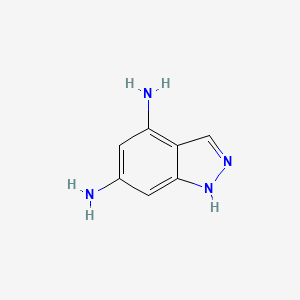
1H-Indazol-4,6-diamina
Descripción general
Descripción
1H-Indazole-4,6-diamine is a heterocyclic compound that features an indazole core with two amine groups attached at the 4th and 6th positions. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
1H-Indazole-4,6-diamine has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
1H-Indazole-4,6-diamine is a biologically active compound that has been investigated for its potential medicinal applications Indazole-containing compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . These targets play crucial roles in various biological processes, including immune response, neurotransmission, carbohydrate metabolism, and nerve signal transmission.
Mode of Action
It’s known that indazole derivatives can act as selective inhibitors of certain kinases . The interaction of the compound with its targets could lead to changes in the activity of these targets, potentially altering cellular processes.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1H-Indazole-4,6-diamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphoinositide 3-kinase δ (PI3Kδ), where 1H-Indazole-4,6-diamine acts as a selective inhibitor. This interaction is significant for the treatment of respiratory diseases . Additionally, 1H-Indazole-4,6-diamine has been shown to inhibit tryptophan 2,3-dioxygenase (TDO), which is involved in the kynurenine pathway, thereby exerting tumoricidal effects .
Cellular Effects
1H-Indazole-4,6-diamine exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, 1H-Indazole-4,6-diamine affects the expression of genes involved in immune response and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1H-Indazole-4,6-diamine involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3Kδ, inhibiting its activity and subsequently affecting downstream signaling pathways . Additionally, 1H-Indazole-4,6-diamine interacts with TDO, inhibiting its enzymatic activity and altering the kynurenine pathway . These interactions result in significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indazole-4,6-diamine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 1H-Indazole-4,6-diamine can have sustained effects on cellular function, including prolonged inhibition of PI3Kδ and TDO activities .
Dosage Effects in Animal Models
The effects of 1H-Indazole-4,6-diamine vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3Kδ and TDO without causing significant toxicity . At higher doses, 1H-Indazole-4,6-diamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1H-Indazole-4,6-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Additionally, 1H-Indazole-4,6-diamine influences the kynurenine pathway by inhibiting TDO, leading to altered levels of kynurenine and its downstream metabolites .
Transport and Distribution
The transport and distribution of 1H-Indazole-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cells, 1H-Indazole-4,6-diamine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes .
Subcellular Localization
1H-Indazole-4,6-diamine exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, 1H-Indazole-4,6-diamine can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of 1H-Indazole-4,6-diamine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazole-4,6-diamine can be synthesized through various methods, including:
Transition Metal Catalyzed Reactions: These involve the use of catalysts like copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole structure.
Metal-Free Reactions: These reactions use non-metallic reagents and conditions to achieve the cyclization and formation of the indazole ring.
Industrial Production Methods: Industrial production of 1H-Indazole-4,6-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1H-Indazole-4,6-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted indazole derivatives.
Comparación Con Compuestos Similares
1H-Indazole-4,6-diamine can be compared with other similar compounds, such as:
1H-Indazole-3-amine: Another indazole derivative with amine groups at different positions, showing different biological activities.
2H-Indazole: A tautomeric form of indazole with distinct chemical properties and reactivity.
1H-Benzimidazole: A structurally similar compound with a benzene ring fused to an imidazole ring, used in various pharmaceutical applications.
Uniqueness: 1H-Indazole-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives .
Propiedades
IUPAC Name |
1H-indazole-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNSPPUBKLUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646141 | |
| Record name | 1H-Indazole-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-52-5 | |
| Record name | 1H-Indazole-4,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




